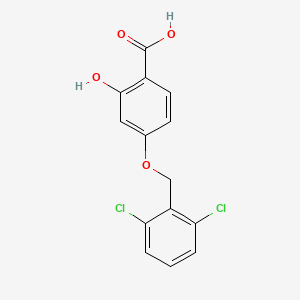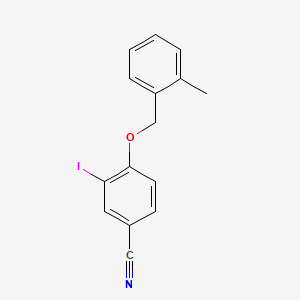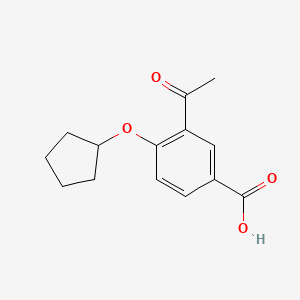
3-Acetyl-4-(cyclopentyloxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C14H16O4 It is characterized by the presence of a benzoic acid core substituted with an acetyl group at the 3-position and a cyclopentyloxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(cyclopentyloxy)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C and stirred for about 15 minutes. After cooling, the product is precipitated by adding water and purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Acetyl-4-(cyclopentyloxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the acetyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
科学研究应用
3-Acetyl-4-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Acetyl-4-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. The aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Acetoxybenzoic acid: Similar structure but lacks the cyclopentyloxy group.
3-Acetylbenzoic acid: Similar structure but lacks the cyclopentyloxy group.
4-Cyclopentyloxybenzoic acid: Similar structure but lacks the acetyl group.
Uniqueness
3-Acetyl-4-(cyclopentyloxy)benzoic acid is unique due to the presence of both the acetyl and cyclopentyloxy groups, which confer distinct chemical and physical properties.
属性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
3-acetyl-4-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(15)12-8-10(14(16)17)6-7-13(12)18-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,17) |
InChI 键 |
SOIBVYCEUHRRDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)OC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


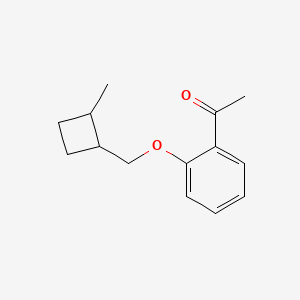
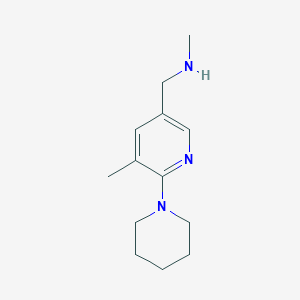
![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)

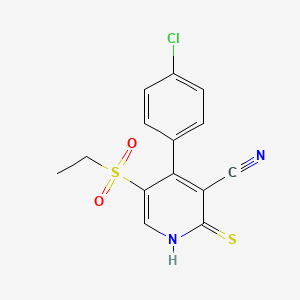

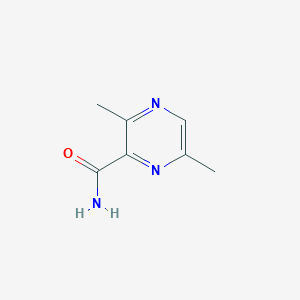
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)


![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
